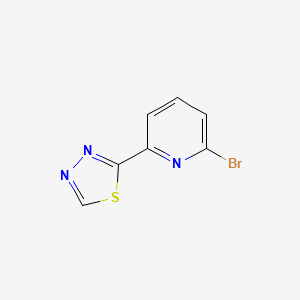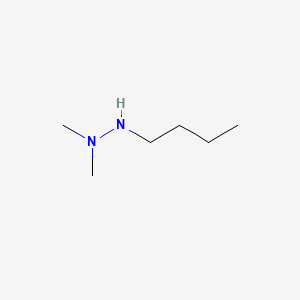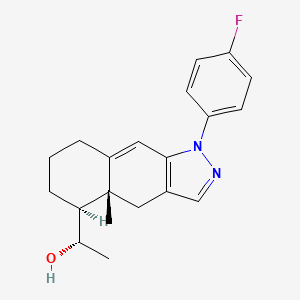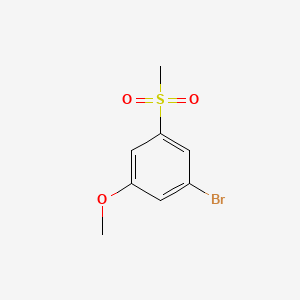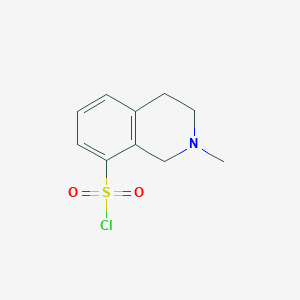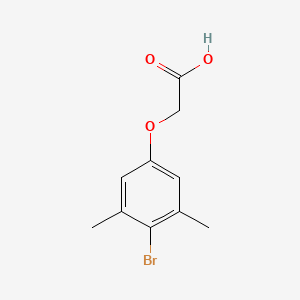![molecular formula C12H9BrClNO B13926126 5-Bromo-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13926126.png)
5-Bromo-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-[(3-chlorophenyl)methyl]-2(1H)-pyridinone: is a heterocyclic organic compound that features a pyridinone core substituted with bromine and a chlorophenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(3-chlorophenyl)methyl]-2(1H)-pyridinone typically involves multiple steps, including aryl bromination, esterification, and the Sandmeyer reaction . The specific conditions for each step can vary, but common reagents include bromine for bromination, alcohols for esterification, and copper(I) cyanide for the Sandmeyer reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory procedures to accommodate larger quantities. This often requires optimization of reaction conditions to improve yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
5-Bromo-1-[(3-chlorophenyl)methyl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
5-Bromo-1-[(3-chlorophenyl)methyl]-2(1H)-pyridinone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-Bromo-1-[(3-chlorophenyl)methyl]-2(1H)-pyridinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds
4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile: A key intermediate for the synthesis of chlorfenapyr, an insecticide.
1-(5-Bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)-ethane: Used in the synthesis of hypoglycemic agents.
Uniqueness
5-Bromo-1-[(3-chlorophenyl)methyl]-2(1H)-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C12H9BrClNO |
|---|---|
分子量 |
298.56 g/mol |
IUPAC 名称 |
5-bromo-1-[(3-chlorophenyl)methyl]pyridin-2-one |
InChI |
InChI=1S/C12H9BrClNO/c13-10-4-5-12(16)15(8-10)7-9-2-1-3-11(14)6-9/h1-6,8H,7H2 |
InChI 键 |
JAZYALGUUJMMKP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


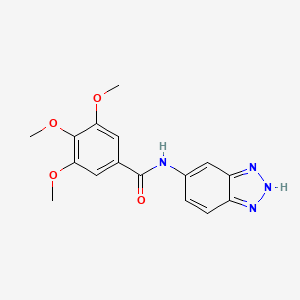
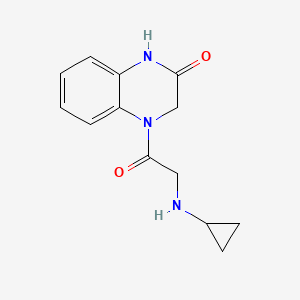
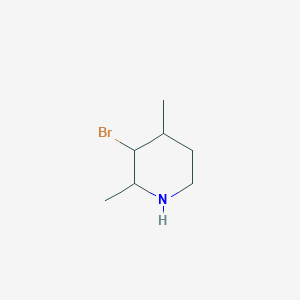

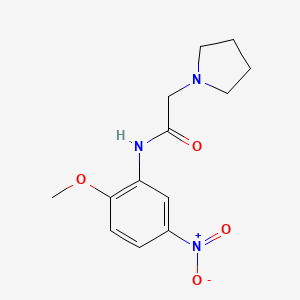

![2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13926084.png)

